molecular formula C8H13NO4 B13516267 Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate

Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate

Cat. No.: B13516267
M. Wt: 187.19 g/mol
InChI Key: MPGRFFRFKUIBDJ-LURJTMIESA-N
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Description

Methyl (8S)-1,4-dioxa-7-azaspiro[44]nonane-8-carboxylate is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the condensation of appropriate diols and amines under acidic or basic conditions to form the spirocyclic intermediate, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is explored for use in materials science, particularly in the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate: This compound is similar in structure but contains sulfur atoms instead of oxygen, which can significantly alter its chemical properties and reactivity.

    Methyl (8S)-1,4-dioxaspiro[4.4]nonane-8-carboxylate: This compound lacks the nitrogen atom, which affects its potential interactions and applications.

Uniqueness

Methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate is unique due to its combination of oxygen and nitrogen within the spirocyclic ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate

InChI

InChI=1S/C8H13NO4/c1-11-7(10)6-4-8(5-9-6)12-2-3-13-8/h6,9H,2-5H2,1H3/t6-/m0/s1

InChI Key

MPGRFFRFKUIBDJ-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2(CN1)OCCO2

Canonical SMILES

COC(=O)C1CC2(CN1)OCCO2

Origin of Product

United States

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